molecular formula C23H30BrN3O4 B2854534 Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate CAS No. 887589-51-7

Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate

Cat. No.: B2854534
CAS No.: 887589-51-7
M. Wt: 492.414
InChI Key: GDVZNKRMLBEKNY-UHFFFAOYSA-N
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Description

Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate (CAS: 887589-51-7) is a brominated quinoline derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety and a butyl ester group. Its molecular formula is C₂₃H₃₀BrN₃O₄, with a molecular weight of 492.41 g/mol . The compound is stored under dry, room-temperature conditions and exhibits safety hazards including skin irritation (H315), eye irritation (H319), and acute toxicity if swallowed (H302) .

Properties

IUPAC Name

butyl 6-bromo-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BrN3O4/c1-5-6-13-30-21(28)19-15-20(17-14-16(24)7-8-18(17)25-19)26-9-11-27(12-10-26)22(29)31-23(2,3)4/h7-8,14-15H,5-6,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVZNKRMLBEKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate (CAS No. 887589-51-7) is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C23H30BrN3O4
  • Molecular Weight : 492.41 g/mol
  • Purity : 97%
  • Storage : Sealed in a dry environment at room temperature

The compound exhibits biological activity primarily through its interactions with cellular pathways involved in apoptosis and autophagy. It has been identified as a pro-apoptotic agent, particularly in cancer cells, where it induces cell death through mitochondrial pathways and inhibits autophagic processes.

  • Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in various cancer cell lines by activating caspase cascades and disrupting mitochondrial membrane potential .
  • Autophagy Inhibition : The compound also acts as an autophagy inhibitor, impairing the fusion of autophagosomes with lysosomes, which is critical for cellular degradation processes. This dual action enhances its potential as an anticancer agent .

Biological Activity Data

Activity TypeEffectivenessReference
Apoptosis InductionSignificant in colon cancer cells
Autophagy InhibitionImpairs autophagosome-lysosome fusion
CytotoxicityEffective against hematological cancers

Case Study 1: Colon Cancer

In a study focused on colon cancer cells, this compound was shown to induce apoptosis effectively. Prolonged exposure resulted in increased autophagic flux, which the researchers noted could serve as a survival mechanism against the compound's cytotoxic effects. This highlights the importance of combining this agent with autophagy inhibitors to enhance its efficacy .

Case Study 2: Hematological Cancers

Research involving ex vivo chronic lymphocytic leukemia (CLL) cells demonstrated that the compound exhibited pro-apoptotic activity, suggesting its potential utility in treating hematological malignancies. The study emphasized the need for further exploration into combination therapies that could leverage this compound’s properties alongside existing treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperazine moiety and quinoline core have been explored to enhance solubility and potency against target cells. For instance, replacing certain functional groups has been shown to improve aqueous solubility while maintaining or enhancing anti-cancer potency .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate exhibit anticancer properties. The quinoline structure is known for its ability to interact with various biological targets involved in cancer cell proliferation and survival. For example, the compound's ability to inhibit specific kinases involved in tumor growth has been explored, showing promise in preclinical models of cancer .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Research indicates that quinoline derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against human breast cancer cells. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar quinoline derivatives in rodent models of neurodegeneration. The findings revealed that these compounds could reduce oxidative stress markers and improve cognitive function, suggesting their utility in developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The compound is compared below with two analogs:

Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate (CAS: 887589-79-9)

Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]isonicotinate (CAS: 944450-81-1)

Table 1: Molecular and Structural Properties
Property Target Compound Pyrrolidin Analog Isonicotinate Ester
CAS No. 887589-51-7 887589-79-9 944450-81-1
Molecular Formula C₂₃H₃₀BrN₃O₄ C₁₈H₂₁BrN₂O₂ C₂₁H₂₀F₅N₃O₄
Molecular Weight 492.41 g/mol 377.28 g/mol 473.39 g/mol
Core Structure Quinoline Quinoline Pyridine (isonicotinate)
Functional Groups Bromine, Boc-piperazine, butyl ester Bromine, pyrrolidine, butyl ester Boc-piperazine, pentafluorophenyl ester
Purity Not specified 95% 90%
Key Observations:
  • Core Structure: The target compound and its pyrrolidin analog share a quinoline core, whereas the isonicotinate ester features a pyridine ring.
  • Substituents : The Boc-piperazine group in the target compound introduces steric bulk and protects the amine, enabling selective deprotection for further functionalization. In contrast, the pyrrolidin analog lacks the Boc group, reducing molecular weight and complexity .
  • Ester Reactivity : The isonicotinate ester’s pentafluorophenyl group is a strong electron-withdrawing moiety, making it a reactive intermediate for nucleophilic substitution, while the target compound’s butyl ester is more stable .

Commercial Availability and Pricing

  • Pyrrolidin Analog : Available in 50–250 mg quantities (purity: 95%) with delivery timelines provided .
  • Isonicotinate Ester : Priced at ¥21,900/g (90% purity), reflecting its specialized applications .

Q & A

Q. Table 1. Solvent Optimization for Coupling Reactions

SolventTemperature (°C)Yield (%)Purity (%)Reference
Dichloromethane257292
Acetonitrile808595
DMF1006888

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC50 (nM)Model SystemReference
Kinase InhibitionEGFR48 ± 3H1975 Cells
CytotoxicityMCF-712 ± 1Breast Cancer Line
Binding AffinityPI3Kγ22 ± 2SPR (KD)

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